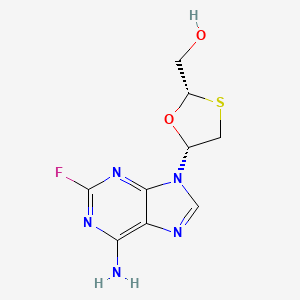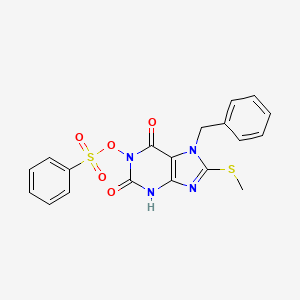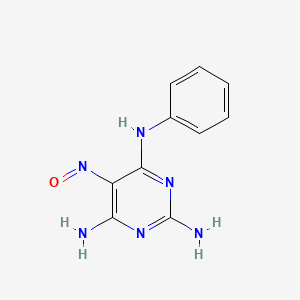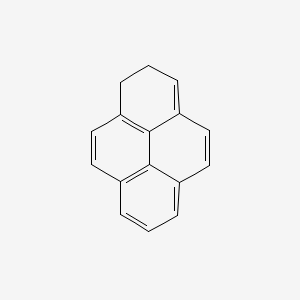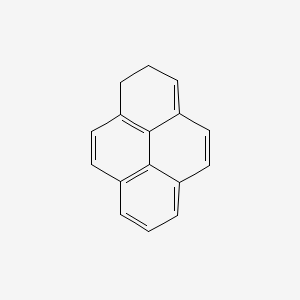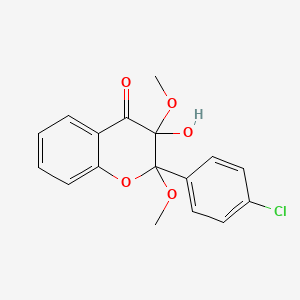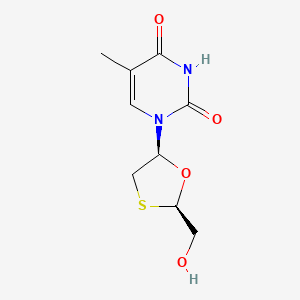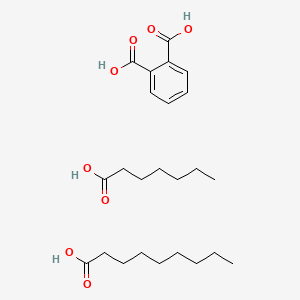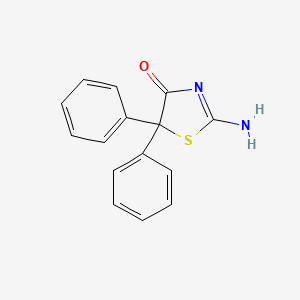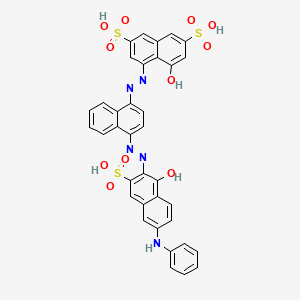
Brilliant Fast Blue GG
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brilliant Fast Blue GG is a synthetic dye belonging to the triphenylmethane family. It is widely used in various industries, including textiles, food, and pharmaceuticals, due to its vibrant blue color and stability. The compound is known for its excellent staining properties, making it a popular choice for biological and chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Brilliant Fast Blue GG is synthesized through a series of chemical reactions involving aromatic compounds. The primary synthetic route involves the condensation of 2-formylbenzenesulfonic acid with an appropriate aniline derivative, followed by oxidation. This process results in the formation of the triphenylmethane structure characteristic of this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the yield and efficiency. After the reaction, the product is purified through filtration and crystallization to obtain the final dye in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Brilliant Fast Blue GG undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the dye’s properties and enhancing its applications.
Common Reagents and Conditions:
Oxidation: The dye can be oxidized using strong oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH₄) or zinc dust in the presence of an acid.
Substitution: Substitution reactions involve the replacement of functional groups on the dye molecule.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives have distinct properties and applications in different fields .
Applications De Recherche Scientifique
Brilliant Fast Blue GG has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Brilliant Fast Blue GG involves its interaction with specific molecular targets and pathways. In ophthalmic applications, the dye selectively stains the internal limiting membrane (ILM) of the retina, making it easier to identify and remove during surgery . The dye binds to proteins and other cellular components, enhancing their visibility under a microscope .
In biological research, this compound binds to proteins through hydrophobic interactions and ionic bonds, allowing for the visualization of protein bands in electrophoresis gels . The dye’s high affinity for fibronectin, a major component of the ILM, contributes to its effectiveness in retinal surgeries .
Comparaison Avec Des Composés Similaires
Brilliant Fast Blue GG is often compared with other similar compounds, such as Brilliant Blue FCF and Coomassie Brilliant Blue. These dyes share similar structures and applications but have distinct properties that make them unique.
Brilliant Blue FCF: Also known as FD&C Blue No. 1, this dye is primarily used as a colorant in food and cosmetics.
Coomassie Brilliant Blue: This dye is widely used in protein staining for electrophoresis.
Uniqueness of this compound: this compound stands out due to its high affinity for specific cellular components, making it particularly useful in ophthalmic surgeries and biological research. Its stability and vibrant color also contribute to its widespread use in various industries .
Propriétés
Numéro CAS |
6483-67-6 |
|---|---|
Formule moléculaire |
C36H25N5O11S3 |
Poids moléculaire |
799.8 g/mol |
Nom IUPAC |
4-[[4-[(6-anilino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C36H25N5O11S3/c42-32-19-25(54(47,48)49)16-21-15-24(53(44,45)46)18-31(34(21)32)40-38-29-12-13-30(28-9-5-4-8-27(28)29)39-41-35-33(55(50,51)52)17-20-14-23(10-11-26(20)36(35)43)37-22-6-2-1-3-7-22/h1-19,37,42-43H,(H,44,45,46)(H,47,48,49)(H,50,51,52) |
Clé InChI |
LINZZVAECORMOM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=C7C(=CC(=C6)S(=O)(=O)O)C=C(C=C7O)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


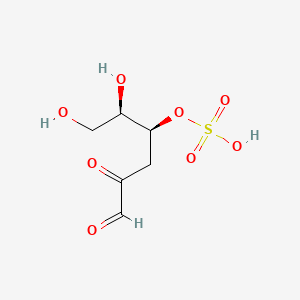
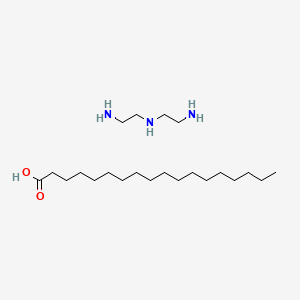
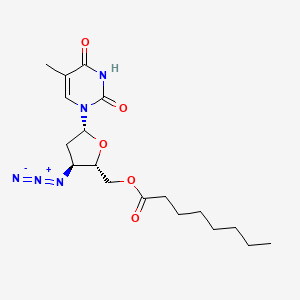
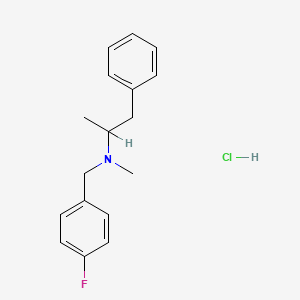
![4-amino-1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidin-2-one](/img/structure/B12800568.png)
